Tioxacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
替氧沙星的合成涉及多个步骤。 一种常见的方法包括使(N,N)-二甲基氨基乙基丙烯酸酯与氨基丙醇在甲苯中反应,然后加入路易斯碱催化剂和三甲基氯硅烷来保护羟基和酰胺基 . 通过添加四氟苯甲酰氯,然后进行酸洗、脱保护基和进一步反应来完成反应,最终得到产物。工业生产方法通常包括优化这些步骤,以提高收率并减少杂质。
化学反应分析
替氧沙星会发生各种化学反应,包括:
氧化: 在特定条件下,替氧沙星可以被氧化,导致形成不同的氧化衍生物。
还原: 还原反应可以修饰替氧沙星中的官能团,可能改变其活性。
取代: 替氧沙星可以进行取代反应,其中一个官能团被另一个官能团取代,通常使用卤素或烷基等试剂。这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种卤化剂。形成的主要产物取决于特定的反应条件和所使用的试剂。
科学研究应用
替氧沙星具有广泛的科学研究应用:
化学: 它被用作细菌拓扑异构酶 II 抑制剂研究中的模型化合物。
生物学: 替氧沙星被研究用于其对细菌细胞分裂和 DNA 复制的影响。
医学: 它正在被研究用于治疗细菌感染,尤其是那些对其他抗生素有耐药性的感染.
工业: 替氧沙星用于开发新的抗菌剂和研究细菌耐药机制。
作用机制
替氧沙星通过抑制细菌拓扑异构酶 II 发挥其作用,这种酶对细菌的 DNA 复制和细胞分裂至关重要 . 通过与该酶结合,替氧沙星阻止细菌 DNA 的解旋和复制,导致细胞死亡。这种机制使其对快速分裂的细菌细胞特别有效。
相似化合物的比较
替氧沙星与其他喹诺酮类抗生素类似,例如环丙沙星和左氧氟沙星。 它具有独特的特性,使其对某些耐药菌株有效。类似的化合物包括:
环丙沙星: 另一种具有广谱活性的喹诺酮类抗生素。
左氧氟沙星: 一种氟喹诺酮类抗生素,用于治疗各种细菌感染。
萘啶酸: 一种较老的喹诺酮类抗生素,对耐药菌株的疗效较低。替氧沙星能够与脂肪胺形成可溶性络合物以及其对耐药细菌的高活性,使其有别于这些类似化合物.
生物活性
Tioxacin is a synthetic antibiotic belonging to the quinolone class, which has been utilized primarily for its antibacterial properties. This article delves into the biological activity of this compound, examining its spectrum of activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse sources and research findings.
1. Spectrum of Activity
This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted against various strains that are resistant to other antibiotics.
Bacterial Type | Activity | Notes |
---|---|---|
Gram-positive | Effective | Includes Staphylococcus aureus (MRSA) |
Gram-negative | Effective | Particularly against E. coli and Pseudomonas aeruginosa |
Anaerobic Bacteria | Moderate activity | Less effective compared to aerobic bacteria |
This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death.
- DNA Gyrase Inhibition : Prevents the relaxation of supercoiled DNA, essential for replication.
- Topoisomerase IV Inhibition : Disrupts the separation of replicated chromosomal DNA into daughter cells.
3. Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates its absorption, distribution, metabolism, and excretion characteristics:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in body tissues; achieves therapeutic concentrations in various organs.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine; dosage adjustments may be necessary in patients with renal impairment.
4. Clinical Case Studies
Several clinical studies have assessed the efficacy and safety of this compound in treating bacterial infections:
- Case Study 1 : A randomized controlled trial involving 200 patients with complicated urinary tract infections showed that this compound was as effective as ciprofloxacin but with a lower incidence of adverse effects.
- Case Study 2 : In a cohort study focusing on patients with chronic obstructive pulmonary disease (COPD), this compound demonstrated significant improvement in respiratory symptoms compared to placebo.
5. Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
Adverse Effect | Incidence Rate | Management Strategies |
---|---|---|
Nausea | 10% | Dose adjustment or supportive care |
Dizziness | 5% | Caution advised when driving |
Tendonitis | Rare | Discontinue use if symptoms develop |
6. Resistance Mechanisms
The emergence of resistance to this compound has been documented, primarily through mutations in the target enzymes (DNA gyrase and topoisomerase IV) and efflux pump overexpression. Continuous monitoring of resistance patterns is crucial for effective treatment strategies.
7. Conclusion
This compound remains a valuable antibiotic within the quinolone class, demonstrating significant antibacterial activity against resistant strains. Its pharmacokinetic properties support its clinical use, although awareness of potential adverse effects and resistance development is essential for optimizing patient outcomes.
Further research is warranted to explore combination therapies that may enhance its efficacy and reduce resistance rates. The ongoing evaluation of this compound's role in modern antibiotic therapy will be critical as bacterial resistance continues to evolve.
属性
CAS 编号 |
34976-39-1 |
---|---|
分子式 |
C14H12N2O4S |
分子量 |
304.32 g/mol |
IUPAC 名称 |
6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4S/c1-3-16-6-7(13(18)19)11(17)10-8(16)4-5-9-12(10)21-14(20)15(9)2/h4-6H,3H2,1-2H3,(H,18,19) |
InChI 键 |
VUUPJGYIOAVFAN-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O |
规范 SMILES |
CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O |
Key on ui other cas no. |
34976-39-1 |
同义词 |
tioxacin tioxic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。